molecular formula C17H25BrClN B13783942 (E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride CAS No. 69850-52-8

(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride

Cat. No.: B13783942
CAS No.: 69850-52-8
M. Wt: 358.7 g/mol
InChI Key: KFTYDFNDLOUPAV-YXRIWLDLSA-N
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Description

(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(222)octane, hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo(2.2.2)octane core, followed by the introduction of the p-bromophenyl group and the dimethylaminomethyl group. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors, while the p-bromophenyl group can participate in various binding interactions. The bicyclic core provides structural stability and influences the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
  • (E)-2-(p-Fluorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
  • (E)-2-(p-Methylphenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride

Uniqueness

(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

CAS No.

69850-52-8

Molecular Formula

C17H25BrClN

Molecular Weight

358.7 g/mol

IUPAC Name

[(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24BrN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17?;/m1./s1

InChI Key

KFTYDFNDLOUPAV-YXRIWLDLSA-N

Isomeric SMILES

C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]

Canonical SMILES

C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]

Origin of Product

United States

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